Nitro-paps

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

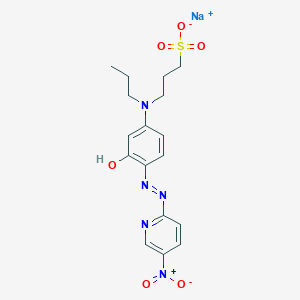

Nitro-paps, also known as this compound, is a useful research compound. Its molecular formula is C17H20N5NaO6S and its molecular weight is 445.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Colorimetric Assays for Metal Detection

- Nitro-PAPS is primarily utilized in colorimetric assays for metals such as zinc and copper. The reagent forms colored complexes with these metals, allowing for their detection at low concentrations.

- A study demonstrated a direct colorimetric assay for serum zinc using this compound, achieving coefficients of variation between 1.6% and 5.2%, indicating high precision and reliability .

-

Clinical Diagnostics

- In clinical laboratories, this compound is employed to measure metal ion concentrations in biological fluids like serum and urine. Its application has been validated against atomic absorption spectrometry, showcasing its reliability as an alternative method .

- The reagent has been adapted for use in automated analyzers, enhancing throughput and efficiency in clinical settings .

-

Environmental Monitoring

- This compound has potential applications in environmental science for monitoring trace metals in water samples. Its sensitivity allows for the detection of harmful metal pollutants at low levels, which is crucial for environmental health assessments.

Case Study 1: Serum Zinc Measurement

A direct colorimetric assay utilizing this compound was developed to measure zinc levels in serum samples. The method involved binding zinc ions as cyanide complexes and subsequently demasking them using chloral hydrate. This approach allowed for a significant reduction in sample size while maintaining assay sensitivity .

| Parameter | Value |

|---|---|

| Sample Volume | 0.02 mL |

| Absorptivity (ϵ) | 14.5×104 L/mol·cm at 574 nm |

| Within-Run CV | 1.6% - 2.3% |

| Between-Run CV | 1.8% - 5.2% |

Case Study 2: Copper Determination

An automated method was developed for copper determination in urine using this compound as the chromogenic reagent. This method demonstrated sensitivity and specificity, making it suitable for clinical applications where precise copper quantification is necessary .

Comparative Analysis of this compound with Other Reagents

| Reagent | Sensitivity | Specificity | Common Applications |

|---|---|---|---|

| This compound | High | High | Zinc and copper detection |

| 5-Br-PAPS | Moderate | Moderate | General metal detection |

| Dithizone | Low | Low | Lead and mercury detection |

Propiedades

Número CAS |

113516-70-4 |

|---|---|

Fórmula molecular |

C17H20N5NaO6S |

Peso molecular |

445.4 g/mol |

Nombre IUPAC |

sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate |

InChI |

InChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1 |

Clave InChI |

HKJSGHIZAWWIAC-UHFFFAOYSA-N |

SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |

SMILES isomérico |

CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1 |

SMILES canónico |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Sinónimos |

2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol nitro-PAPS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.